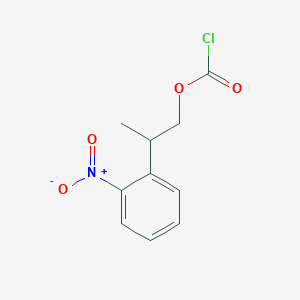

2-(2-nitrophenyl)propyl Chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

2-(2-nitrophenyl)propyl carbonochloridate |

InChI |

InChI=1S/C10H10ClNO4/c1-7(6-16-10(11)13)8-4-2-3-5-9(8)12(14)15/h2-5,7H,6H2,1H3 |

InChI Key |

LRWLGGPRIFYAPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)Cl)C1=CC=CC=C1[N+](=O)[O-] |

Pictograms |

Corrosive; Acute Toxic |

Synonyms |

2-nitrophenylpropyloxycarbonyl chloride NPPOC chloride |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrophenyl Propyl Chloroformate

Synthesis of the Core Alcoholic Precursor: 2-(2-nitrophenyl)propan-1-ol

Classical Synthetic Routes and Reported Variations

Classical approaches to synthesizing nitroaromatic alcohols like 2-(2-nitrophenyl)propan-1-ol often rely on established name reactions in organic chemistry. One of the most common methods is the Henry Reaction (or nitro-aldol reaction), which involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. For instance, the synthesis of the related compound 2-nitropropane-1-ol can be achieved by reacting formaldehyde and nitroethane in the presence of a base like potassium carbonate or calcium oxide sciencemadness.org.

Another prevalent classical route involves the reduction of a corresponding carboxylic acid or its ester derivative. For the synthesis of 2-(2-nitrophenyl)propan-1-ol, this would typically involve the reduction of 2-(2-nitrophenyl)propanoic acid or an ester like ethyl 2-(2-nitrophenyl)propanoate. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are commonly employed for this transformation.

A different approach is the transfer hydrogenation of conjugated nitroalkenes. For example, 1-phenyl-2-nitropropene can be reduced to 2-nitro-1-phenylpropane using a system of formic acid and triethylamine with a rhodium catalyst chemicalbook.com. Subsequent functional group manipulation would be required to arrive at the target alcohol.

| Method | Starting Materials | Key Reagents | General Conditions |

|---|---|---|---|

| Henry Reaction Analogy | Formaldehyde, Nitroethane | Base (e.g., K₂CO₃, CaO) | Ambient temperature, aqueous or alcohol solvent sciencemadness.org |

| Reduction of Carboxylic Acid/Ester | 2-(2-nitrophenyl)propanoic acid or ester | LiAlH₄, NaBH₄ | Anhydrous ether (e.g., THF, diethyl ether) |

| Transfer Hydrogenation Analogy | 1-Phenyl-2-nitropropene | HCOOH/NEt₃, Rhodium catalyst | Ethyl acetate, 28°C chemicalbook.com |

Development of Stereo- and Regioselective Preparations

The development of synthetic routes that control stereochemistry and regiochemistry is a significant focus in modern organic synthesis. For a molecule like 2-(2-nitrophenyl)propan-1-ol, which contains a stereocenter at the second carbon of the propyl chain, achieving enantioselectivity is a key challenge.

Asymmetric reduction of a prochiral ketone precursor, 2-(2-nitrophenyl)propan-1-one, using chiral catalysts or reagents is a primary strategy. Catalytic systems employing chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, are often used for the asymmetric hydrogenation of ketones to produce enantiomerically enriched secondary alcohols.

Furthermore, enzyme-catalyzed reductions can offer high levels of stereoselectivity under mild reaction conditions. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantiomeric excess, often using a cofactor like NADPH or NADH.

Evaluation of Green Chemistry Principles in Precursor Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Evaluating the synthesis of 2-(2-nitrophenyl)propan-1-ol through this lens reveals several areas for improvement.

Classical reductions using stoichiometric metal hydrides like LiAlH₄ have poor atom economy and generate significant amounts of hazardous waste that require careful quenching and disposal. In contrast, catalytic hydrogenation, using molecular hydrogen (H₂) and a recyclable metal catalyst (e.g., Pd, Pt, Ru), is a much greener alternative. This method produces water as the only byproduct, maximizing atom economy.

Solvent selection is another critical aspect of green chemistry. Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, supercritical fluids (like CO₂), or biodegradable solvents can significantly reduce environmental harm nih.govresearchgate.netejcmpr.com. The use of microwave irradiation can also serve as a green heating source, often leading to faster, cleaner, and more efficient reactions nih.gov.

Carbonylation Strategies for Chloroformate Moiety Formation

The conversion of the synthesized alcohol, 2-(2-nitrophenyl)propan-1-ol, to the final chloroformate product requires a carbonylation agent. This step is crucial and involves highly reactive, and often hazardous, reagents.

Utilization of Phosgene and Phosgene Equivalents

The most direct and historically common method for synthesizing chloroformates is the reaction of an alcohol with phosgene (COCl₂). google.com This reaction is typically performed at or below room temperature, sometimes in the presence of a tertiary amine to scavenge the HCl byproduct. google.com To ensure complete reaction and high yield, an excess of phosgene is often used. google.comgoogle.com

Due to the extreme toxicity of gaseous phosgene, safer alternatives known as phosgene equivalents have been widely adopted, especially in laboratory and small-to-medium scale production. acs.org These are stable, less hazardous compounds that generate phosgene in situ or react in a similar manner. The most common equivalents are diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl) carbonate, BTC), a stable crystalline solid. acs.orgwikipedia.org Triphosgene is often preferred due to its ease of handling as a solid. acs.org One mole of triphosgene is equivalent to three moles of phosgene. acs.org The reaction of an alcohol with triphosgene is typically activated by a tertiary amine catalyst. google.com

| Reagent | Formula | State at STP | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, low cost | Extremely toxic, difficult to handle acs.orgchemistryviews.org |

| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle than phosgene | Toxic, corrosive |

| Triphosgene (BTC) | (Cl₃CO)₂CO | Solid | Stable, easy to handle and store acs.orgwikipedia.org | Higher cost, requires catalyst google.comnih.gov |

Investigation of Alternative and Safer Phosgenation Methods

Concerns over the hazards associated with phosgene and its equivalents have driven research into alternative phosgenation technologies. A significant development is the in situ generation of phosgene, which avoids its storage and transportation. chemistryviews.org

One innovative method is the photochemical oxidation of chloroform (CHCl₃) to phosgene using oxygen and UV light. chemistryviews.orgresearchgate.net This "photo-on-demand" process allows for the generation of the required amount of phosgene directly in the reaction solution, which is then immediately consumed by the alcohol present. chemistryviews.orgresearchgate.net This approach dramatically improves safety by minimizing the inventory of free phosgene at any given time. researchgate.net

Flow chemistry represents another major advancement in performing hazardous reactions safely. By conducting the phosgenation reaction in a continuous flow reactor, the reaction volume is minimized, improving heat transfer and control. google.com This technique allows for the safe use of highly reactive compounds by ensuring that only small quantities are reacting at any moment, thereby reducing the risks associated with potential thermal runaways or accidental releases. google.comgoogle.com

Optimization of Reaction Conditions and Isolation Procedures for Scalable Synthesis

The successful and efficient synthesis of 2-(2-nitrophenyl)propyl chloroformate on a larger scale necessitates careful optimization of reaction parameters and the development of robust isolation procedures. Key factors to consider include the choice of solvent, the catalytic system, reaction temperature, and the method of purification.

Solvent Effects and Catalysis in Chloroformate Formation

The selection of an appropriate solvent is crucial for the chloroformate formation reaction. The solvent must be inert to the highly reactive phosgenating agent and the product. Aprotic solvents such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly employed. google.comresearchgate.net The solvent's polarity can influence the reaction rate and the solubility of the starting materials and intermediates.

The reaction is often catalyzed by organic bases, which also serve to scavenge the generated HCl. Tertiary amines like triethylamine or pyridine are frequently used. google.comreddit.com The choice of base and its stoichiometry can impact the reaction's efficiency and selectivity. For instance, in the synthesis of related chloroformates, dimethylformamide (DMF) has been used as a catalyst. google.com The catalytic role of these bases involves the formation of a more reactive intermediate with the phosgenating agent, which is then more susceptible to nucleophilic attack by the alcohol.

The reaction temperature is another critical parameter that requires optimization. The formation of chloroformates is typically conducted at low temperatures, often ranging from 0°C to ambient temperature, to minimize the formation of degradation products and side reactions. google.comjustia.com

| Entry | Solvent | Base | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | Toluene | Sodium Carbonate | 0 | 70 | 98.5 |

| 2 | Toluene | Potassium Carbonate | 0 | 79 | 98.5 |

| 3 | Toluene | Sodium Bicarbonate | 0 | 77 | 98 |

| 4 | Dichloromethane | Triethylamine | 0 | - | - |

Data in the table is illustrative and based on general findings for chloroformate synthesis. google.comjustia.com The entry for Dichloromethane/Triethylamine is included as a common condition, though specific conversion and selectivity data for this exact model was not provided in the cited sources.

Purity Assessment of Synthesized Reagent for Downstream Applications

The purity of this compound is paramount for its successful use in subsequent chemical transformations, as impurities can lead to unwanted side reactions and lower yields of the desired product. A comprehensive purity assessment typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like chloroformates. mdpi.comrcilabscan.com The sample is vaporized and separated on a chromatographic column, with the mass spectrometer providing structural information about the eluting components. This method is highly sensitive for detecting volatile impurities. Derivatization with reagents like ethyl chloroformate can be used for the GC-MS analysis of related compounds. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity determination, particularly for less volatile or thermally labile compounds. svrkgdc.ac.insigmaaldrich.com A suitable stationary and mobile phase can separate the desired chloroformate from non-volatile impurities. For chloroformates that lack a strong UV chromophore, derivatization with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to enhance detection sensitivity. monash.edunih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized this compound and for quantifying its purity. sci-hub.sesigmaaldrich.com The chemical shifts and integration of the proton signals can provide a quantitative measure of the main component against known impurities or an internal standard. nih.gov For example, the methylene protons adjacent to the chloroformate group in benzyl chloroformate have a distinct chemical shift that allows for its quantification. sci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic chloroformate functional group, which exhibits a strong carbonyl (C=O) stretching absorption band in the region of 1770-1790 cm⁻¹.

The stability of the synthesized chloroformate is also a critical factor. Nitrophenyl-containing compounds can sometimes be susceptible to hydrolysis or degradation, especially in the presence of moisture. nih.govemerginginvestigators.orgresearchgate.net Therefore, proper handling and storage under anhydrous conditions are essential to maintain the purity of the reagent.

| Technique | Information Provided | Typical Application |

|---|---|---|

| GC-MS | Separation of volatile components, structural information, detection of trace impurities. | Assessing purity and identifying volatile byproducts. |

| HPLC | Separation of non-volatile components, quantification of purity. | Purity determination, especially for less volatile impurities. |

| ¹H and ¹³C NMR | Structural confirmation, quantitative purity analysis against a standard. | Primary method for structural elucidation and purity quantification. |

| IR Spectroscopy | Confirmation of the chloroformate functional group. | Qualitative confirmation of synthesis success. |

Applications in Advanced Organic Synthesis and Enabling Methodologies

Development and Optimization of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group Strategy

The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group was developed as a superior alternative to earlier photolabile protecting groups like the nitroveratryloxycarbonyl (NVOC) group. google.com A key limitation of earlier groups was their relatively low cleavage efficiency and the generation of side products that could interfere with the synthesis. The NPPOC group, derived from 2-(2-nitrophenyl)ethanol, features an additional methylene group on the α-carbon, which alters the photocleavage mechanism to a more efficient photoinduced β-elimination pathway. nih.gov This results in a cleaner and faster deprotection. google.comresearchgate.net

The photolysis quantum yield of NPPOC is notably high, although its absorptivity at the commonly used 365 nm wavelength is relatively low. nih.gov This has spurred research into derivatives and sensitization techniques to enhance its light sensitivity. nih.govnih.gov For instance, derivatives such as benzoyl-2-(2-nitrophenyl)propoxycarbonyl (Bz-NPPOC) and thiophenyl-2-(2-nitrophenyl)propoxycarbonyl (SPh-NPPOC) have been developed, showing significantly improved photodeprotection efficiencies—two-fold and twelve-fold increases, respectively—compared to the parent NPPOC group. nih.gov These optimizations are crucial for reducing irradiation times, which in turn minimizes the risk of photochemical damage to the growing biomolecule and accelerates synthesis protocols, particularly in industrial-scale applications like microarray manufacturing. nih.govnih.gov

Photodeprotection Efficiency of NPPOC Derivatives

| Protecting Group | Relative Photodeprotection Efficiency Increase (vs. NPPOC) | Key Advantage |

|---|---|---|

| NPPOC | Baseline | Overcame limitations of earlier groups like MeNPOC. nih.gov |

| Bz-NPPOC | 2x | Increased quantum yield of photolysis. nih.gov |

| SPh-NPPOC | 12x | Higher absorption at 365 nm and increased quantum yield. nih.govnih.gov |

In peptide synthesis, the temporary protection of the α-amino group of amino acids is fundamental. The NPPOC group, introduced using 2-(2-nitrophenyl)propyl chloroformate, serves as an effective photolabile amino protecting group. google.comresearchgate.net NPPOC-protected amino acids are particularly valuable as building blocks in photolithographic solid-phase peptide synthesis (SPPS). google.comresearchgate.net Research has shown that NPPOC-protected amino acids are cleaved by UV light approximately twice as fast as the corresponding o-nitroveratryloxycarbonyl (NVOC)-protected amino acids. google.comresearchgate.net This enhanced cleavage rate allows for quicker and more efficient production of high-density peptide arrays. google.com The deprotection process releases a nitrostyrene derivative upon photolysis, which is generally considered inactive in the context of peptide synthesis, contributing to the high fidelity of the final peptide sequence. researchgate.netmdpi.com This strategy has been successfully applied to the synthesis of peptide microarrays and head-to-tail cyclic peptides. google.commdpi.com

The synthesis of oligonucleotides requires the meticulous protection of various functional groups, especially the 5'-hydroxyl group of nucleosides, to ensure the correct formation of phosphodiester bonds. umich.edu The NPPOC group has proven to be highly effective for this purpose. nih.govbiosyn.com It provides robust protection that is stable to the conditions of phosphoramidite chemistry but can be removed quantitatively under mild UV irradiation (typically at 365 nm). nih.govbiosyn.com This photolytic deprotection regenerates the free hydroxyl group for the next coupling cycle in solid-phase oligonucleotide synthesis. biosyn.com The development of NPPOC-protected phosphoramidites has enabled the automated custom synthesis of modified oligonucleotides. biosyn.com The efficiency of the NPPOC group was a significant breakthrough, overcoming the limitations of previous photolabile groups like MeNPOC and DMBOC, which gave lower yields and were suitable only for short oligomers. nih.gov The use of NPPOC chemistry ensures the high-fidelity synthesis required for long oligonucleotide microarrays. nih.govnih.gov

A key advantage of the NPPOC protecting group is its orthogonality to many other protecting groups used in complex molecule synthesis. biosyn.combham.ac.uk Orthogonality means that one protecting group can be selectively removed in the presence of others using a specific set of conditions. bham.ac.ukharvard.edu Since NPPOC is cleaved by light, it is orthogonal to acid-labile groups (like dimethoxytrityl, DMTr, or tert-butyloxycarbonyl, Boc) and base-labile groups (like fluorenylmethyloxycarbonyl, Fmoc, or acyl groups). mdpi.comumich.edu This "photo-orthogonality" allows for complex synthetic strategies where different parts of a molecule can be unmasked sequentially. uni-konstanz.de For example, in the solid-phase synthesis of a complex peptide, the acid-stable NPPOC group can be used to protect a carboxyl group, while the standard Fmoc/tBu strategy is used for the peptide backbone assembly. The NPPOC group can then be selectively removed with UV light to allow for side-chain modification or cyclization without affecting the other protecting groups. mdpi.com This extends the available synthetic strategies, enabling the creation of intricate molecular architectures that would be difficult to achieve with purely chemical deprotection schemes. biosyn.com

Utility in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a cornerstone of modern chemistry for producing peptides, oligonucleotides, and other polymers. The NPPOC protecting group is exceptionally well-suited for these methods, especially when combined with photolithography. google.comnih.gov Its light-removable nature allows for reactions to be initiated at specific locations on a solid support, a capability that is central to the fabrication of high-density microarrays.

The NPPOC strategy has been instrumental in the solid-phase synthesis of complex biomolecules like peptides and nucleic acids. google.comnih.gov In this process, the first building block (e.g., an amino acid or nucleoside) is attached to a solid support. nih.gov Subsequent units, bearing an NPPOC-protected functionality, are added one by one. biosyn.com After each coupling step, UV light is used to deprotect the growing chain, preparing it for the addition of the next unit. nih.gov The high deprotection yields associated with NPPOC chemistry are critical for achieving high-purity, full-length products, especially for long biopolymers. nih.gov The process has been automated for both peptide and DNA synthesis, allowing for the rapid and reliable production of custom sequences. nih.gov Furthermore, the use of highly photosensitive NPPOC derivatives, like SPh-NPPOC, has drastically reduced synthesis cycle times, making the production of complex biomolecule libraries more efficient. nih.gov

Optimized Solid-Phase Synthesis Cycle with SPh-NPPOC

| Synthesis Step | Reagent/Condition | Optimized Time |

|---|---|---|

| Coupling | SPh-NPPOC phosphoramidite with DCI activator | 15 seconds nih.gov |

| Photodeprotection | UV Light (365 nm) | 9 seconds nih.gov |

| Total Cycle Time | - | ~50 seconds nih.gov |

The most prominent application of this compound and the resulting NPPOC protecting group is in the photolithographic fabrication of high-density DNA microarrays. nih.govnih.govyoutube.com In this maskless array synthesis (MAS) technique, digital micromirrors are used to direct UV light to specific spots on a glass slide or chip. nih.gov This spatially controlled light removes the NPPOC group from the 5'-hydroxyl of the oligonucleotide chains growing in those specific spots. nih.govnih.gov A solution containing a single type of NPPOC-protected phosphoramidite (A, T, C, or G) is then washed over the entire surface, but coupling only occurs at the sites that were illuminated. youtube.com By repeating this cycle of selective deprotection and coupling, unique DNA sequences can be synthesized in situ at hundreds of thousands of distinct locations on a single chip. nih.gov This technology is fundamental to modern genomics research, diagnostics, and gene expression analysis. gatech.eduuci.edu The high efficiency and quantitative deprotection afforded by the NPPOC group and its optimized derivatives are what make the synthesis of high-quality, long-oligonucleotide microarrays possible. nih.govbiosyn.com

Phototriggered Reactions and Spatiotemporal Control in Chemical Processes

The ability to initiate a chemical transformation with an external light stimulus provides a powerful tool for chemists to control where and when a reaction occurs. The NPPOC group, derived from this compound, is a key enabler of such phototriggered processes. Upon irradiation with UV light, typically in the 365 nm range, the o-nitrobenzyl system undergoes an intramolecular rearrangement, leading to the cleavage of the carbamate (B1207046) and release of the protected functional group. This process is clean and efficient, regenerating the protected species in its active form.

This compound is extensively used to generate photolabile precursors of primary and secondary amines, including amino acids. researchgate.netgoogle.com By reacting the chloroformate with an amine, a stable NPPOC-carbamate is formed, effectively "caging" the amine and rendering it unreactive. The caged amine can be introduced into a complex chemical or biological system without interfering with other components. Subsequent exposure to UV light triggers the rapid cleavage of the NPPOC group, releasing the free amine with high spatial and temporal fidelity. researchgate.net This strategy is fundamental to applications where the sudden introduction of a reactive amine is required to initiate a specific chemical event. For instance, NPPOC-protected amino acids are foundational building blocks in the photolithographic solid-phase synthesis of peptides. researchgate.netgoogle.com The photolytic deprotection step allows for the selective coupling of the next amino acid in a sequence, dictated by a light mask.

The photodeprotection of NPPOC-protected compounds proceeds with a relatively high quantum yield, although its molar absorptivity at longer wavelengths is low. biosyn.comnih.gov This has prompted the development of derivatives with enhanced photosensitivity. nih.govnih.gov

| Property | Value | Reference |

| Typical Deprotection Wavelength | ~365 nm | nih.gov |

| Photolysis Quantum Yield (in MeOH) | ~0.41 | biosyn.comnih.gov |

| Molar Absorptivity (ε at 365nm in MeOH) | ~230 M⁻¹ cm⁻¹ | nih.gov |

This interactive table summarizes the key photophysical properties of the NPPOC protecting group.

The concept of caging extends beyond simple amine release to the broader control of reaction initiation. By masking a crucial functional group of a reactant or catalyst with the NPPOC group, the entire reaction can be kept dormant until triggered by light. This has been elegantly demonstrated in the synthesis of high-density DNA and peptide microarrays. researchgate.netbiosyn.comnih.govnih.gov In this technology, the synthesis substrate is functionalized with linkers bearing an NPPOC-protected terminal group (e.g., a hydroxyl or amino group). researchgate.netgoogle.com Light is directed through a photolithographic mask to deprotect specific spots on the array, creating a spatially defined pattern of reactive sites where the first building block (a phosphoramidite or an NPPOC-protected amino acid) can be coupled. nih.govnih.gov This cycle of light-directed deprotection and chemical coupling is repeated to build up unique polymer sequences at each site on the microarray. biosyn.com The use of NPPOC was a significant advancement over earlier photolabile groups like NVOC (o-nitroveratryloxycarbonyl), offering faster cleavage rates. researchgate.netgoogle.com

The light-directed synthesis enabled by this compound is a cornerstone of spatially addressed combinatorial chemistry. researchgate.netbiosyn.com The creation of high-density peptide and oligonucleotide microarrays are prime examples of this application. biosyn.comnih.gov These arrays are essentially libraries of tens of thousands to millions of unique chemical entities synthesized in situ on a solid support. nih.gov Each compound in the library has a known location, which facilitates high-throughput screening for binding affinity against fluorescently labeled targets. The NPPOC group's efficiency and reliability in the photodeprotection step are critical for the fidelity and quality of the synthesized library. nih.gov This technology has had a profound impact on genomics, proteomics, and drug discovery. nih.gov

| Application | Building Block | Key Advantage of NPPOC | Reference |

| DNA Microarrays | 5'-NPPOC-deoxynucleoside phosphoramidites | High-yield photodeprotection for high-fidelity synthesis | nih.gov |

| Peptide Microarrays | α-Amino-NPPOC-amino acids | Faster cleavage than NVOC, enabling efficient sequential coupling | researchgate.netgoogle.com |

| Oligosaccharide Synthesis | NPPOC-protected glycosyl donors | Orthogonal deprotection compatible with other protecting groups | nih.govacs.org |

This interactive table highlights the use of NPPOC-protected building blocks in the combinatorial synthesis of various biopolymer libraries.

Advanced Analytical and Spectroscopic Methodologies for Process and Mechanism Investigation

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic methods are indispensable for tracking the kinetics and progress of reactions involving NPPOC derivatives. Techniques such as UV-Vis, IR, and NMR spectroscopy provide real-time data on the consumption of reactants and the formation of products.

Time-Resolved UV-Vis Spectroscopy for Photolysis: The photolytic cleavage of the 2-(2-nitrophenyl)propyl (NPPOC) protecting group is a key application of this compound. Time-resolved UV-Vis spectroscopy is an effective tool for monitoring this process. In a study on the photolysis of an NPPOC-protected hexylamine (B90201), the reaction progress was monitored by taking aliquots at various irradiation time points. rsc.org These samples were diluted in methanol, and their UV-Vis spectra were recorded to observe the changes in absorbance, indicating the cleavage of the photolabile group. rsc.org

Table 1: Experimental Parameters for UV-Vis Monitoring of NPPOC-Hexylamine Photolysis

| Parameter | Value |

| Sample Preparation | 100 μl aliquot diluted to 10ml in MeOH |

| Final Concentration | 0.05 mM |

| Wavelength Range | 200 to 600 nm |

| Scan Rate | 1 nm/s |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) for Reaction Progress: Fourier-transform infrared (FT-IR) spectroscopy is utilized to follow the progress of reactions by monitoring the disappearance of characteristic vibrational bands. For instance, in reactions involving chloroformates, the strong carbonyl (C=O) stretch of the chloroformate group is a key diagnostic peak. While not detailed specifically for an in situ study of NPPOC-Cl itself, FT-IR spectra are routinely used to confirm the conversion of functional groups in related syntheses. rsc.org Similarly, ¹H-NMR spectroscopy can be used to track the disappearance of reactant signals and the appearance of product signals over time. rsc.org

Mass Spectrometry for Identification of Transient Intermediates and Photoproducts

Mass spectrometry (MS) is a powerful technique for the identification of reaction products and, in some cases, transient intermediates due to its high sensitivity and ability to provide exact mass information.

Electrospray Ionization Mass Spectrometry (ESI-MS): High-resolution mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) coupled with a hybrid mass analyzer (LC/MS/MS), is employed for the precise mass determination and identification of products derived from 2-(2-nitrophenyl)propyl chloroformate. rsc.org In the characterization of NPPOC-hexylamine, synthesized from NPPOC-Cl and hexylamine, mass spectral data was acquired using a PE SCIEX/ABI API QSTAR Pulsar Hybrid LC/MS/MS system. rsc.org This analysis confirmed the formation of the desired product by comparing the calculated and found mass-to-charge ratios of the sodiated molecule [M+Na]⁺. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for NPPOC-Hexylamine

| Compound | Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| NPPOC-Hexylamine | C₁₆H₂₄N₂O₄ | 331.1626 | 331.1634 |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are used extensively to characterize the products of reactions involving this compound.

Following the synthesis of NPPOC-hexylamine, its structure was confirmed using 400 MHz ¹H NMR and 101 MHz ¹³C NMR in chloroform-d. rsc.org The spectra provided definitive evidence of the successful coupling reaction, with characteristic signals for the aromatic protons of the nitrophenyl group, the propyl chain, and the hexylamine moiety. rsc.org Furthermore, ¹³C-NMR was used to analyze the product mixture after the photolysis of NPPOC-hexylamine, confirming the structural changes that occurred upon cleavage. rsc.org

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for NPPOC-Hexylamine in CDCl₃

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | 7.81 – 7.36 | Aromatic protons (m) |

| ¹H | 4.37 – 4.05 | -CH₂O- and -CH- protons (m) |

| ¹³C | 156.09 | Carbonyl carbon (O-C=O) |

| ¹³C | 150.77 - 123.95 | Aromatic carbons |

| ¹³C | 68.57, 67.21 | Propyl carbons (-CH, -CH₂O-) |

| Data sourced from The Royal Society of Chemistry. rsc.org |

These detailed NMR investigations are fundamental for confirming reaction outcomes and providing insights into the mechanistic pathways of both the synthesis and subsequent photolytic cleavage. rsc.org

Chromatographic Methods for Separation and Quantitative Analysis of Reaction Mixtures and Byproducts

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of reaction mixtures containing this compound derivatives and their byproducts.

Column Chromatography: Following the synthesis of NPPOC-hexylamine from this compound, the crude product was purified using silica (B1680970) gel column chromatography. rsc.org This method effectively separated the desired product from unreacted starting materials and reaction byproducts. rsc.org A solvent system of Hexane:EtOAc (1:1) was used as the eluent to achieve a pure product with a 76% yield. rsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): While specific applications for the direct analysis of this compound were not detailed in the reviewed literature, HPLC and GC-MS are standard methods for the analysis of related chloroformates and their derivatives. nih.govresearchgate.net HPLC is suitable for the quantitative analysis of thermally labile compounds like chloroformates, while GC-MS is a powerful tool for the analysis of derivatized analytes, such as amino acids treated with chloroformate reagents, allowing for their separation and identification. researchgate.netsigmaaldrich.com

Emerging Research Directions and Future Prospects

Design of Next-Generation Photolabile Chloroformates with Enhanced Quantum Yields and Longer Wavelength Absorption

A primary area of investigation is the development of new photolabile chloroformates with improved efficiency and responsiveness to different light sources. The goal is to create molecules that can be cleaved more effectively with less energy and with light that is less damaging to sensitive biological samples.

Key research objectives include:

Increased Quantum Yield: The quantum yield of a photoreaction is a measure of its efficiency. Researchers are exploring modifications to the nitrophenyl chromophore to increase the efficiency of the light-induced cleavage, meaning more protecting groups are removed per photon of light absorbed.

Longer Wavelength Absorption (Red Shift): Shifting the absorption maximum to longer wavelengths (a "red shift") is crucial for applications in biological systems. Longer wavelength light, such as red or near-infrared light, penetrates tissues more deeply and is less likely to cause damage to cells.

| Parameter | Current Generation (e.g., NPP) | Next-Generation Goals |

| Absorption Max (λmax) | ~350 nm (UV) | >400 nm (Visible/NIR) |

| Quantum Yield (Φ) | Moderate | High (>0.1) |

| Phototoxicity | Potential for some applications | Minimized |

Table 1: Comparison of Current and Next-Generation Photolabile Protecting Groups

Integration of 2-(2-nitrophenyl)propyl Chloroformate Chemistry into Flow Chemistry and Microfluidic Systems

Flow chemistry, where chemical reactions are run in continuously flowing streams rather than in batches, offers numerous advantages, including improved safety, scalability, and control. researchgate.net Microfluidic systems, which are miniaturized flow chemistry platforms, are particularly well-suited for high-precision applications. researchgate.net

The integration of this compound chemistry into these systems is a promising area of research. Photochemical reactions, in particular, benefit from the precise control over irradiation time and light intensity that flow systems provide. This can lead to cleaner reactions with higher yields and fewer byproducts.

Potential applications include:

Automated Solid-Phase Peptide Synthesis (SPPS): Using light to deprotect amino acids in a flow reactor could accelerate the synthesis of peptides and small proteins.

High-Throughput Screening: Microfluidic devices can be used to rapidly screen libraries of compounds for biological activity, with light-mediated release of the active molecules. researchgate.net

On-Demand Synthesis: The ability to precisely control reactions in flow allows for the on-demand synthesis of molecules, which is particularly useful for unstable or reactive compounds.

Catalytic Applications of Chloroformate Derivatives and Ligand Synthesis

While primarily known for its role in creating protecting groups, this compound can also be used to synthesize a variety of other molecules. One area of interest is the creation of novel ligands for catalysis.

By reacting the chloroformate with a suitable nucleophile, a carbamate (B1207046) is formed. This carbamate can be further modified to create a molecule that can bind to a metal center, forming a catalyst. The photolabile nature of the NPP group could allow for the light-induced activation or deactivation of the catalyst, providing an additional layer of control over the catalytic process.

Exploration of Alternative Reactivity Pathways of the Nitro Group and its Derivatives (e.g., Reduction, Cyclization)

The nitro group on the phenyl ring is not just a passive component of the photolabile system. It can also be chemically transformed to create new functionalities. Researchers are exploring reactions such as:

Reduction: The nitro group can be reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation.

Cyclization: The nitro group can participate in cyclization reactions, leading to the formation of heterocyclic compounds, which are common motifs in pharmaceuticals and other biologically active molecules.

These alternative reaction pathways expand the synthetic utility of this compound beyond its traditional role as a protecting group precursor.

Theoretical Predictions for Novel Synthetic Utilities and Mechanistic Insights

Computational chemistry is becoming an increasingly powerful tool for predicting the behavior of molecules and for designing new reactions. Theoretical studies can provide valuable insights into the mechanism of the photodecomposition of the NPP group, helping researchers to design more efficient photolabile systems.

Furthermore, computational methods can be used to predict new synthetic applications for this compound and its derivatives. By simulating the reactivity of the molecule with different reagents and under different conditions, researchers can identify promising new reactions before ever stepping into the lab.

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-nitrophenyl)propyl chloroformate (NPPOC-Cl) in academic laboratories?

NPPOC-Cl is typically synthesized via the reaction of 2-(2-nitrophenyl)propan-1-ol with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. The reaction requires strict temperature control (0–5°C) to minimize side reactions. A two-step protocol involving chloroformate formation followed by purification via column chromatography (silica gel, hexane/ethyl acetate) yields high-purity NPPOC-Cl .

Q. How is NPPOC-Cl utilized as a photolabile protecting group in polymer chemistry?

NPPOC-Cl is widely used to functionalize amine-terminated polymers (e.g., poly(oligoethylene glycol methacrylate)) by forming photocleavable carbamate linkages. Upon UV irradiation (320–400 nm), the nitro group undergoes photolysis, releasing the protected amine and enabling spatially controlled polymer brush growth or biomolecule conjugation .

Q. What analytical techniques are critical for characterizing NPPOC-Cl and its derivatives?

Key methods include:

- NMR spectroscopy : To confirm the presence of the 2-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the propyl chloroformate backbone.

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) validate the structure.

- HPLC-MS : Monitors reaction progress and purity, particularly in complex biological conjugates .

Q. What safety precautions are essential when handling NPPOC-Cl?

As a chloroformate, NPPOC-Cl is a lachrymator and respiratory irritant. Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid moisture to prevent decomposition to CO₂ and HCl. Store under inert gas (argon/nitrogen) at 4°C in amber glass vials to limit photodegradation .

Q. How does NPPOC-Cl compare to other photocleavable groups (e.g., NVOC) in reaction efficiency?

NPPOC-Cl exhibits higher photolysis quantum yields (~80% deprotection in 45 minutes under 365 nm UV) compared to nitroveratryloxycarbonyl (NVOC) groups. Its extended conjugation stabilizes the photoexcited state, enhancing cleavage efficiency in organic and aqueous media .

Advanced Research Questions

Q. What mechanistic insights explain the photolysis of NPPOC-Cl in thiol-Michael addition reactions?

UV irradiation induces nitro-to-nitrito isomerization, generating a reactive intermediate that releases CO₂ and a free amine. The liberated amine initiates thiol-Michael addition by deprotonating the thiol, accelerating conjugate addition to acrylates. Real-time NMR studies confirm >90% conversion within 1 hour under optimized conditions .

Q. How can reaction conditions be optimized for NPPOC-Cl-mediated polymer brush patterning?

- Solvent selection : Use low-polarity solvents (e.g., chloroform) to minimize premature hydrolysis.

- UV dose : 10–20 mW/cm² at 365 nm balances deprotection efficiency with minimal polymer degradation.

- Substrate functionalization : Silane-based monolayers improve brush adhesion and pattern resolution .

Q. What strategies mitigate side reactions during NPPOC-Cl coupling with biomolecules?

- pH control : Perform reactions at pH 8–9 (borate buffer) to enhance nucleophilic attack by lysine residues.

- Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates carbamate formation while suppressing hydrolysis.

- Quenching : Post-reaction treatment with ethanolamine neutralizes excess NPPOC-Cl .

Q. How does the dielectric constant of NPPOC-Cl influence its reactivity in polar aprotic solvents?

NPPOC-Cl has a dielectric constant of 11.2 at 68°F, favoring charge-separated transition states in SN2 reactions. In DMF (ε=36.7), solvation stabilizes the chloride leaving group, increasing acylation rates compared to THF (ε=7.5) .

Q. What are the limitations of NPPOC-Cl in long-term biological studies?

- Phototoxicity : Prolonged UV exposure damages cells; limit irradiation to <30 minutes.

- Byproduct accumulation : Nitroso intermediates may react with thiols, requiring scavengers (e.g., ascorbic acid).

- Storage stability : Hydrolysis occurs at >0.1% humidity; lyophilize conjugates for extended storage .

Data Contradictions and Resolutions

- Toxicity Data : While propyl chloroformate (structurally similar to NPPOC-Cl) shows acute toxicity in rodents (LC₅₀=300 ppm in rats), no human data exists. Assume NPPOC-Cl shares hazards (lachrymation, respiratory irritation) and follow Tier 1 AEGL guidelines for chloroformates .

- Reaction Yields : reports 69–92% yields for S-derivatives using branched vs. linear chloroformates. For NPPOC-Cl, steric hindrance from the 2-nitrophenyl group may reduce yields; optimize stoichiometry (1.2–1.5 eq. NPPOC-Cl per nucleophile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.